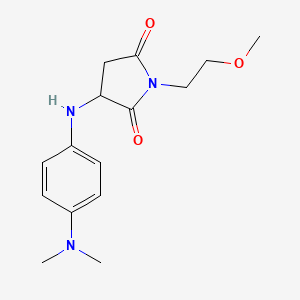

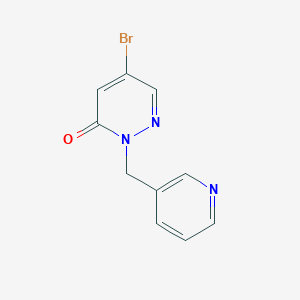

![molecular formula C12H8ClF3N2O2S B2365905 (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 672949-93-8](/img/structure/B2365905.png)

(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are a basic scaffold found in many natural compounds as well as various synthetic drugs .

Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The chemical reactions of thiazole compounds can vary widely depending on their specific structures. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate:

Antimicrobial Agents

(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate: has shown significant potential as an antimicrobial agent. The thiazole ring in its structure is known for its antimicrobial properties, which can be effective against a variety of bacterial and fungal pathogens . This makes it a valuable compound in the development of new antibiotics and antifungal medications.

Anticancer Research

This compound has been explored for its anticancer properties. The presence of the trifluoromethyl group enhances its ability to interfere with cancer cell metabolism and proliferation. Studies have indicated that derivatives of thiazole can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Anti-inflammatory Applications

Research has demonstrated that thiazole derivatives, including (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate , possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and potentially treating conditions like arthritis and other inflammatory diseases .

Antiviral Agents

The compound has also been investigated for its antiviral properties. The unique structure of the thiazole ring allows it to interfere with viral replication processes. This makes it a potential candidate for the development of antiviral drugs targeting diseases such as influenza, HIV, and other viral infections .

Photodynamic Therapy

Lastly, this compound has potential applications in photodynamic therapy (PDT). Thiazole derivatives can act as photosensitizers, which, when activated by light, produce reactive oxygen species that can kill cancer cells or pathogens. This makes them useful in non-invasive treatments for cancer and infections.

These diverse applications highlight the versatility and potential of (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate in various fields of scientific research.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives Synthesis, characterization and biological activity studies of certain thiazole derivatives A brief review of the biological potential of indole derivatives

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, some thiazole derivatives can inhibit enzymes, modulate ion channels, or interact with receptors to exert their effects .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways are affected . For example, thiazole derivatives with antioxidant activity may affect oxidative stress pathways, while those with antimicrobial activity may interfere with bacterial cell wall synthesis or protein production .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how well a drug is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

Based on the known biological activities of thiazole derivatives, the compound could potentially exert a range of effects at the molecular and cellular level, such as inhibiting enzyme activity, modulating ion channel function, or interacting with cellular receptors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O2S/c13-10-17-5-9(21-10)6-20-11(19)18-8-3-1-2-7(4-8)12(14,15)16/h1-5H,6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBSLALPCHUWFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)OCC2=CN=C(S2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2365823.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2365831.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)

![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2365844.png)